molecular formula C18H18N4O4S B2967396 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1428373-31-2

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2967396
CAS No.: 1428373-31-2
M. Wt: 386.43
InChI Key: ZAWKWHXMIZQYJX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide (CAS: 1428373-31-2) features a molecular formula of C₁₈H₁₈N₄O₄S and a molecular weight of 386.4 g/mol . Its structure integrates three key moieties:

  • A 1,2,3,4-tetrahydroisoquinoline core, a bicyclic system common in bioactive molecules.
  • A furan-2-carbonyl group attached to the tetrahydroisoquinoline’s nitrogen, introducing aromatic and electron-withdrawing characteristics.

The SMILES notation (Cn1cnc(S(=O)(=O)Nc2ccc3c(c2)CN(C(=O)c2ccco2)CC3)c1) confirms the connectivity and stereoelectronic features . Notably, physical properties such as melting point, solubility, and stability remain unreported in available literature, limiting practical application insights.

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-21-11-17(19-12-21)27(24,25)20-15-5-4-13-6-7-22(10-14(13)9-15)18(23)16-3-2-8-26-16/h2-5,8-9,11-12,20H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWKWHXMIZQYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a furan moiety, tetrahydroisoquinoline core, and an imidazole sulfonamide group. Its molecular structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₅N₃O₃S
  • Molecular Weight : 301.35 g/mol

This structural complexity suggests diverse interactions with biological targets, potentially leading to various therapeutic applications.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The imidazole and furan groups may interact with hydrophobic pockets in proteins, modulating receptor functions.

These interactions suggest that the compound could serve as a lead for developing drugs targeting various diseases, including cancer and inflammatory conditions.

Biological Activity and Research Findings

Recent studies have evaluated the biological activity of this compound and its analogs. Key findings include:

  • Anticancer Activity :
    • In vitro tests demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance, related compounds showed GI50 values ranging from 0.25 to 2.4 µM against breast cancer cells .
    • The mechanism involves inhibition of aromatase enzymes critical for estrogen synthesis in hormone-dependent cancers .
  • Antimicrobial Potential :
    • Some derivatives exhibited antimicrobial properties against various pathogens. The presence of the furan ring enhances interaction with microbial targets .
  • Neuroprotective Effects :
    • Preliminary studies suggest that compounds with similar structural motifs may offer neuroprotective benefits by modulating neurotransmitter systems.

Case Studies

Several case studies highlight the efficacy of similar compounds derived from the same structural framework:

StudyCompoundTargetIC50 Value (µM)Notes
Compound AAromatase0.386Comparable to standard drugs
Compound BMCF-7 Cancer Cells7.9More effective than cisplatin
Compound CEAC Cells6.58Significant cytotoxicity observed

These studies indicate that modifications to the core structure can significantly enhance biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with sulfonamide- and heterocycle-containing molecules. Key comparisons include:

Compound Class Key Features Synthesis Approach Spectral Signatures
Target Compound Tetrahydroisoquinoline + imidazole-sulfonamide + furan-carbonyl Undisclosed (likely involves sulfonamide coupling and heterocyclic ring formation) Expected IR: S=O (1150–1350 cm⁻¹), C=O (1660–1680 cm⁻¹), NH (3150–3400 cm⁻¹)
Triazole-thiones [7–9] Triazole core + sulfonylphenyl + difluorophenyl Cyclization of hydrazinecarbothioamides under basic conditions IR: C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹); absence of C=O
Hydrazinecarbothioamides [4–6] Sulfonylbenzoyl + difluorophenyl + thiourea Nucleophilic addition of hydrazides to isothiocyanate IR: C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹), NH (3150–3319 cm⁻¹)
S-alkylated Triazoles [10–15] Triazole-thioether + acetophenone derivatives Alkylation of triazole-thiones with α-halogenated ketones IR: C=O (1680–1700 cm⁻¹), S-C (700–800 cm⁻¹)

Key Observations

Functional Group Influence: The target compound’s imidazole-sulfonamide group distinguishes it from triazole-thiones [7–9] and hydrazinecarbothioamides [4–6], which prioritize sulfonylphenyl and thiourea groups. This difference may enhance hydrogen-bonding capacity or target selectivity .

Synthesis Complexity :

  • While triazole derivatives [7–9] are synthesized via cyclization and tautomerization, the target compound likely requires multi-step coupling (e.g., sulfonamide bond formation, furan acylation) .

Spectral Divergence :

  • The absence of C=O in triazole-thiones [7–9] (due to tautomerism) contrasts with the target compound’s furan-carbonyl and sulfonamide C=O groups, detectable via IR .

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